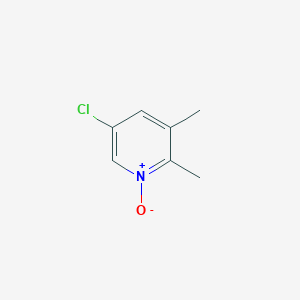

5-Chloro-2,3-dimethylpyridine 1-oxide

Description

General Overview of Pyridine (B92270) N-Oxide Derivatives

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in the pyridine ring. taylorandfrancis.com This structural modification, first described in 1926, results in a molecule with unique electronic properties and reactivity compared to its parent pyridine. scripps.eduwikipedia.org The N-O bond in these compounds is dipolar, with a negatively charged oxygen atom and a positively charged nitrogen atom within the aromatic ring. thieme-connect.de This feature significantly influences the compound's physical and chemical behavior, making it more reactive to both electrophilic and nucleophilic reagents than the original pyridine. researchgate.net

The introduction of the N-oxide functionality alters the electron distribution in the pyridine ring, enhancing reactivity, particularly at the 2- and 4-positions. wikipedia.org This makes pyridine N-oxides versatile intermediates in organic synthesis, allowing for the introduction of various functional groups that would be difficult to achieve with pyridine itself. researchgate.netsemanticscholar.org Common transformations include halogenation, nitration, alkylation, and amination. scripps.eduyoutube.com

The synthesis of pyridine N-oxide derivatives is typically achieved through the oxidation of the corresponding substituted pyridines. arkat-usa.org A variety of oxidizing agents can be employed, such as peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, and dioxiranes. arkat-usa.orgresearchgate.net Beyond their role as synthetic intermediates, these compounds are also utilized as mild oxidants, catalysts, and as ligands in coordination chemistry. scripps.eduarkat-usa.org

Significance of 4-Chloro-2,3-dimethylpyridine (B1603871) 1-Oxide in Advanced Organic Synthesis and Methodology Development

Within the broad family of pyridine N-oxides, 4-Chloro-2,3-dimethylpyridine 1-oxide stands out as a crucial building block, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com Its structure, featuring a chlorine atom at the 4-position and two methyl groups, provides a unique combination of stability and reactivity that is highly valued in multi-step synthetic processes. chemimpex.com

One of the most prominent applications of this compound is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), such as Rabeprazole. innospk.com Rabeprazole is a widely used medication for treating acid-related gastrointestinal disorders. innospk.com The synthesis of such complex molecules often involves the strategic use of intermediates like 4-Chloro-2,3-dimethylpyridine 1-oxide to construct the final active pharmaceutical ingredient. innospk.comguidechem.com A common synthetic route involves the reaction of 4-nitro-2,3-dimethylpyridine N-oxide with a chlorinating agent like acetyl chloride or a mixture of hydrochloric acid and sodium chloride to yield the target compound. chemicalbook.comchemicalbook.com

Furthermore, this compound serves as a versatile reagent in the development of other nitrogen-containing heterocyclic compounds. chemimpex.com It is used in the creation of various pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as in the formulation of pesticides and herbicides. chemimpex.com Its utility as a mild oxidizing agent also presents a safer alternative to more hazardous reagents in certain laboratory transformations. chemimpex.com The consistent quality and availability of 4-Chloro-2,3-dimethylpyridine 1-oxide make it a preferred intermediate for researchers and chemical manufacturers. innospk.com

Data for 5-Chloro-2,3-dimethylpyridine (B12959669) 1-oxide

While this article focuses on the broader class and the specific 4-chloro isomer, the properties of the titular compound, 5-Chloro-2,3-dimethylpyridine 1-oxide, are detailed below.

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

5-chloro-2,3-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |

InChI Key |

ZAHUWPJOAKYIOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C[N+](=C1C)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 4 Chloro 2,3 Dimethylpyridine 1 Oxide

Classical and Contemporary Synthetic Pathways to Pyridine (B92270) N-Oxides

The synthesis of pyridine N-oxides is a fundamental transformation in heterocyclic chemistry, enabling the activation of the pyridine ring for further functionalization. The introduction of the N-oxide group alters the electronic properties of the pyridine ring, facilitating both electrophilic and nucleophilic substitution reactions.

Oxidation of Pyridine Derivatives

Direct oxidation of the nitrogen atom in the pyridine ring is the most common method for preparing pyridine N-oxides. Various oxidizing agents have been employed for this purpose, each with its own advantages and limitations.

Hydrogen Peroxide in Acetic Acid (H2O2/AcOH): This is a classical and cost-effective method for N-oxidation. The reaction involves the in situ formation of peracetic acid, which then acts as the oxygen donor. While effective, this method can sometimes require elevated temperatures and long reaction times. For the synthesis of 2,6-dimethylpyridine (B142122) N-oxide, a related compound, oxidation of 2,6-dimethylpyridine (2,6-lutidine) with hydrogen peroxide in glacial acetic acid is a well-established procedure.

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and often more reactive oxidizing agent than the H2O2/AcOH system. acs.orgorganic-chemistry.org It is known for its ability to effect epoxidation of alkenes and can also efficiently oxidize pyridines to their corresponding N-oxides under mild conditions. acs.orgorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent like dichloromethane. A key advantage of m-CPBA is its effectiveness at or below room temperature, which can be beneficial for substrates sensitive to higher temperatures. masterorganicchemistry.com However, the byproduct, m-chlorobenzoic acid, needs to be removed during workup. rochester.edu

Ruthenium Trichloride (B1173362) (RuCl3): Ruthenium complexes have emerged as powerful catalysts for a variety of organic transformations, including the oxidation of pyridines. Ruthenium-catalyzed oxidations can proceed under mild conditions and with high efficiency. For instance, ruthenium(II) quaterpyridine complexes have been shown to catalyze water oxidation, a process that involves the formation of ruthenium-oxo species, which are potent oxidizing agents. researchgate.net While specific examples for the oxidation of 2,3-dimethylpyridine are not prevalent in the provided results, the general applicability of ruthenium catalysts suggests their potential in this transformation. nih.govmdpi.comrsc.org

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| H2O2/AcOH | Acetic acid, elevated temperature | Cost-effective, readily available | Can require harsh conditions, long reaction times |

| m-CPBA | Chlorinated solvent, room temp. | Mild conditions, high reactivity | Stoichiometric byproduct removal needed |

| RuCl3 | Catalytic amount, various oxidants | High efficiency, mild conditions | Catalyst cost and availability |

Ring Transformation Approaches for Pyridine N-Oxide Synthesis

While less common than direct oxidation, ring transformation reactions offer an alternative route to pyridine N-oxides. These methods typically involve the rearrangement of other heterocyclic systems. However, for a simple substituted pyridine like 2,3-dimethylpyridine, direct oxidation is the more straightforward and commonly employed strategy.

Specific Synthesis of 5-Chloro-2,3-dimethylpyridine (B12959669) 1-Oxide

The synthesis of the target molecule, 5-Chloro-2,3-dimethylpyridine 1-oxide, involves two key stages: the initial N-oxidation of 2,3-dimethylpyridine and the subsequent regioselective chlorination of the resulting N-oxide.

Halogenation of Substituted Pyridine N-Oxides

The introduction of a chlorine atom onto the 2,3-dimethylpyridine 1-oxide ring is a critical step. The position of chlorination is directed by the electronic effects of the methyl groups and the N-oxide functionality. The N-oxide group is activating for electrophilic substitution, particularly at the 4-position, and also for nucleophilic substitution at the 2- and 6-positions after activation of the oxygen atom. researchgate.netnih.gov

Achieving regioselective halogenation at the 5-position of 2,3-dimethylpyridine 1-oxide presents a significant challenge. Electrophilic halogenation would likely favor the 4- or 6-positions due to the electronic influence of the N-oxide and methyl groups. Therefore, indirect methods or specialized reagents may be necessary to achieve the desired 5-chloro isomer. chemrxiv.org

General strategies for the halogenation of pyridine N-oxides often involve reagents like phosphorus oxychloride (POCl3), sulfuryl chloride (SO2Cl2), or oxalyl chloride. acs.orgresearchgate.net These reactions typically proceed via an initial activation of the N-oxide oxygen, followed by nucleophilic attack of the halide. The regioselectivity of these reactions is highly dependent on the substrate and the reaction conditions. For many unsymmetrical pyridine N-oxides, halogenation occurs preferentially at the C2 position. researchgate.netnih.govresearchgate.net

For the specific case of 2,3-dimethylpyridine 1-oxide, nitration has been shown to occur at the 4-position. google.compatsnap.comgoogle.com This 4-nitro derivative can then be converted to the 4-chloro compound. acs.orgacs.org This suggests that direct electrophilic chlorination would also likely favor the 4-position. To obtain the 5-chloro isomer, one might need to explore more complex synthetic routes, potentially involving a blocking group strategy or a directed metalation-halogenation approach on a suitable precursor.

Development of Scalable and Efficient Production Processes

The industrial production of halogenated pyridine N-oxides requires processes that are not only high-yielding but also safe and scalable. For the synthesis of the precursor, 2,3-dimethylpyridine 1-oxide, a highly efficient and scalable method has been reported. chemicalbook.com This process utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of phosphotungstic acid, achieving a yield of 99.8% with 96% purity. chemicalbook.com The reaction is carried out by the slow addition of 35% hydrogen peroxide to a mixture of 2,3-dimethylpyridine and phosphotungstic acid at 45°C, followed by heating at 85°C. chemicalbook.com

Reactivity Profiles and Reaction Mechanisms of 4 Chloro 2,3 Dimethylpyridine 1 Oxide

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The presence of a chlorine atom at the 4-position and the N-oxide moiety makes the pyridine ring of 4-Chloro-2,3-dimethylpyridine (B1603871) 1-oxide particularly susceptible to nucleophilic attack.

Displacement of Halogen Substituents

The chlorine atom at the C-4 position of the pyridine N-oxide ring is an effective leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate. chemimpex.com Studies have demonstrated that 4-chloropyridine (B1293800) N-oxides react with nitrogen nucleophiles, such as amines, to form N-substituted pyridine N-oxides. thieme-connect.com For instance, the reaction of 4-chloropyridine N-oxide with amines like piperidine (B6355638) can be carried out efficiently under solvent-free conditions at elevated temperatures (around 100 °C) to yield the corresponding 4-amino substituted pyridine N-oxides. thieme-connect.com This type of nucleophilic aromatic substitution (SNAr) is a general and effective method for functionalizing the pyridine core. nih.govquimicaorganica.org

The general mechanism for this substitution involves the attack of a nucleophile at the C-4 position, forming a negatively charged intermediate known as a Meisenheimer complex. vaia.commasterorganicchemistry.com This intermediate is stabilized by the delocalization of the negative charge across the aromatic system and, crucially, onto the electronegative oxygen atom of the N-oxide group. vaia.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Influence of N-Oxide Moiety on Ring Activation

The N-oxide group is paramount to the reactivity of the C-4 position. Compared to the parent pyridine, the pyridine N-oxide is significantly more activated towards nucleophilic substitution. nih.govbath.ac.uk This heightened reactivity stems from both inductive and resonance effects. The N-oxide function is a powerful electron-withdrawing group, which polarizes the pyridine ring and makes the C-2 and C-4 positions more electrophilic. thieme-connect.de

Resonance theory illustrates this activation clearly. The positive charge on the nitrogen atom in the N-oxide can be delocalized to the ortho (C-2, C-6) and para (C-4) positions. thieme-connect.de This delocalization creates significant partial positive charge at these carbons, making them prime targets for nucleophilic attack. thieme-connect.descripps.edu When a nucleophile attacks the C-4 position, the resulting anionic intermediate is particularly well-stabilized because the negative charge can be delocalized directly onto the oxygen atom of the N-oxide moiety. vaia.comacs.org This stabilization of the intermediate lowers the activation energy of the reaction, making the substitution at the 4-position kinetically favorable compared to the non-oxidized pyridine equivalent. bath.ac.uk

Quantitative Assessment of Nucleophilicity and Kinetic Studies

The rate of nucleophilic substitution on pyridine N-oxide systems is governed by second-order kinetics, dependent on the concentration of both the substrate and the attacking nucleophile. libretexts.org Kinetic studies comparing the reaction of various chloropyridines and their corresponding N-oxides with methoxide (B1231860) at 50 °C show a dramatic rate enhancement for the N-oxide derivatives. For example, 4-chloropyridine N-oxide reacts approximately 30,000 times faster than 4-chloropyridine itself. bath.ac.uk

The reactivity is influenced by the nature of the nucleophile and the substituents on the pyridine ring. Studies on related systems, such as the reaction of 4-X-2,6-dinitrochlorobenzenes with various pyridines, show that the rate constant increases with more electron-donating substituents on the pyridine nucleophile (e.g., 4-CH₃ > 3-CH₃ > H). Conversely, for the substrate, electron-withdrawing groups enhance the reaction rate. masterorganicchemistry.com While specific kinetic data for 4-chloro-2,3-dimethylpyridine 1-oxide are not extensively detailed in the reviewed literature, the established principles allow for a qualitative understanding. The presence of two electron-donating methyl groups at the C-2 and C-3 positions would be expected to slightly decrease the ring's electrophilicity compared to an unsubstituted ring, but the powerful activating effect of the N-oxide and the leaving group ability of the C-4 chlorine remain the dominant factors driving the substitution reaction.

Oxidative and Reductive Transformations

The N-oxide functionality is not only an activating group but also a reactive site itself, susceptible to both deoxygenation (reduction) and participation in oxidative processes.

Deoxygenation of Pyridine N-Oxides

The removal of the oxygen atom from the N-oxide group is a common and synthetically crucial step, often performed after the N-oxide has served its purpose in directing substitution reactions. This deoxygenation converts the pyridine N-oxide back to the corresponding pyridine. nih.gov

A variety of methods exist for this transformation:

Catalytic Deoxygenation : Palladium-catalyzed methods are effective and chemoselective. organic-chemistry.org One such protocol uses a [Pd(OAc)₂]/dppf catalyst system with triethylamine (B128534) as the oxygen acceptor, which works efficiently under microwave irradiation. organic-chemistry.orgorganic-chemistry.org This method tolerates a wide range of functional groups, including halogens. organic-chemistry.org

Chemical Reduction : Traditional reagents like phosphorus trichloride (B1173362) can deoxygenate pyridine N-oxides, but can suffer from a lack of selectivity. google.com Milder and more environmentally friendly systems have been developed, such as using indium and pivaloyl chloride or Lewis acids like Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org Reaction with sulfur dioxide at elevated temperatures is another established industrial method. google.com

Photochemical and Electrochemical Methods : Modern approaches include visible light-mediated metallaphotoredox catalysis, which can achieve highly chemoselective deoxygenation at room temperature using Hantzsch esters as reductants. organic-chemistry.orgnih.gov Electrochemical reduction also provides an efficient route to the parent N-heteroaromatics in aqueous solution without the need for transition-metal catalysts or chemical reducing agents. organic-chemistry.orgresearchgate.net

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic | [Pd(OAc)₂]/dppf, Et₃N | Chemoselective, tolerates halogens, nitro, and ester groups. | organic-chemistry.org |

| Chemical | Indium / Pivaloyl Chloride | High yields at room temperature. | organic-chemistry.org |

| Chemical | SO₂ / H₂O | Effective for various substituted pyridine N-oxides. | google.com |

| Photochemical | Visible Light, Hantzsch Ester | Highly chemoselective, rapid, room temperature. | organic-chemistry.org |

| Electrochemical | Aqueous solution, no catalyst | Environmentally friendly, avoids waste-generating reagents. | organic-chemistry.org |

Enzymatic Reduction Mechanisms and Quantitative Structure-Activity Relationships (QSARs)

Pyridine N-oxides can be reduced by biological systems. Certain N-oxides are known to be activated via enzymatic reduction, for instance by enzymes present in E. coli. acs.org A study on the reduction of a series of pyridine N-oxide derivatives by the single-electron transferring flavoenzyme ferredoxin:NADP⁺ oxidoreductase (FNR) from Anabaena PCC 7119 provides significant insight. lmaleidykla.ltresearchgate.net

In this study, 4-chloro-2,3-dimethylpyridine N-oxide was shown to mediate the reduction of cytochrome c, confirming a single-electron flux. lmaleidykla.lt The process involves the generation of a pyridine N-oxide anion radical, which can then be reoxidized by oxygen, leading to redox cycling. lmaleidykla.lt

The efficiency of these enzymatic reductions can be quantified and predicted using Quantitative Structure-Activity Relationships (QSAR). A QSAR model was developed correlating the enzymatic reaction rate (expressed as log kcat/Km) with the electronic properties of the pyridine N-oxide derivatives. lmaleidykla.ltresearchgate.net A strong correlation was found between the logarithm of the bimolecular rate constants (kcat/Km) and the energies of the lowest unoccupied molecular orbitals (ELUMO), calculated using quantum-mechanical methods. lmaleidykla.ltresearchgate.net This relationship indicates that the electron-accepting potency of the N-oxide compound is a key determinant of its reactivity as an enzyme substrate. The reactivity of pyridine N-oxide derivatives in this enzymatic system was found to be generally higher than that of model nitroaromatic compounds. lmaleidykla.ltresearchgate.net

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| kcat/Km | The steady-state bimolecular rate constant for the enzymatic reduction. | Measures the efficiency of the enzyme in reducing the pyridine N-oxide. Values for the series ranged from 1.3 × 10¹ to 2.0 × 10⁴ M⁻¹s⁻¹. | lmaleidykla.lt |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A quantum-chemical descriptor representing the electron-accepting ability of the molecule. | lmaleidykla.ltresearchgate.net |

| QSAR Correlation | log(kcat/Km) vs. ELUMO | Demonstrates that compounds with lower ELUMO (better electron acceptors) are reduced more rapidly by the enzyme. | researchgate.net |

Transition Metal-Catalyzed Functionalization

The presence of the N-oxide group in 4-Chloro-2,3-dimethylpyridine 1-oxide significantly influences its behavior in transition metal-catalyzed reactions, particularly in C-H bond functionalization. The oxygen atom of the N-oxide can act as a coordinating directing group, facilitating and controlling the regioselectivity of these transformations.

Rhodium(III)-Catalyzed Oxidative C-H Bond Functionalization

Rhodium(III) catalysis has emerged as a powerful tool for the C-H functionalization of various aromatic and heteroaromatic compounds. In the context of pyridine N-oxides, the N-oxide group plays a pivotal role in enhancing reactivity and directing the catalytic process.

The N-oxide functionality in pyridine N-oxides has been shown to be a superior directing group compared to the nitrogen atom of the parent pyridine in Rh(III)-catalyzed C-H activation and annulation reactions. nih.gov Computational studies have revealed that pyridine N-oxide substrates exhibit higher reactivity due to a stronger interaction between the N-oxide oxygen and the rhodium center. nih.govresearchgate.net This enhanced interaction facilitates the C-H activation step.

For pyridine N-oxide substrates, a high selectivity for functionalization at the C(2)-position is consistently observed. nih.govacs.org This high C(2)-selectivity is attributed to a combination of factors, including the Brønsted acidity of the C-H bond, the strength of the forming C-Rh bond, and favorable intramolecular electrostatic interactions between the rhodium complex and the heteroaryl ring. nih.govresearchgate.net In contrast, the analogous reactions with non-oxidized pyridines are often slower and exhibit poor site selectivity between the C(2) and C(4) positions. nih.gov The N-oxide group effectively deactivates the C(4) position towards C-H activation while promoting reaction at the C(2) position.

While direct experimental studies on 4-Chloro-2,3-dimethylpyridine 1-oxide are not extensively reported in the reviewed literature, the established principles for substituted pyridine N-oxides allow for a confident prediction of its reactivity. The 2- and 3-methyl groups are expected to influence the electronic and steric environment, but the directing effect of the N-oxide is anticipated to dominate, favoring C-H activation at the C(6)-position, which is ortho to the N-oxide and electronically analogous to the C(2) position in pyridine N-oxide.

| Substrate Type | Relative Reactivity | Major Site of Functionalization | Key Mechanistic Factors for Selectivity |

|---|---|---|---|

| Pyridine N-Oxide | Higher | C(2) | Stronger Rh-O interaction, favorable electrostatic interactions, enhanced C-H acidity at C(2). nih.govresearchgate.net |

| Pyridine | Lower | Mixture of C(2) and C(4) | Weaker Rh-N interaction, competing C-H activation pathways. nih.gov |

The rhodium(III)-catalyzed annulation of pyridine N-oxides with alkynes provides a powerful method for the synthesis of fused heterocyclic systems. The reaction is believed to proceed through a catalytic cycle involving several key steps.

The proposed mechanism commences with the coordination of the rhodium(III) catalyst to the oxygen atom of the N-oxide. This is followed by a concerted metalation-deprotonation (CMD) step, leading to the formation of a five-membered rhodacycle intermediate via C-H activation at the C(2) position. nih.gov This C-H activation is often the turnover-limiting step. nih.gov The subsequent insertion of an alkyne into the Rh-C bond forms a seven-membered rhodacycle. nih.govsnnu.edu.cn This intermediate then undergoes reductive elimination to form the C-N bond and furnish the annulated product, regenerating the active rhodium(III) catalyst. nih.gov The N-O bond of the substrate can act as an internal oxidant in some cases to maintain the catalytic cycle. snnu.edu.cn

In the reaction with dialkyl alkynes, alkyne insertion can become the rate-limiting and selectivity-determining step for N-oxide substrates. nih.gov The preference for alkyne insertion at the C(2)-rhodacycle over a potential C(4)-rhodacycle is influenced by electrostatic interactions between the alkyne and the heteroarene ring. nih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Coordination of Rh(III) catalyst to the N-oxide oxygen. | Rh-N-oxide complex |

| 2 | Concerted Metalation-Deprotonation (CMD) at the C(2)-H bond. | Five-membered rhodacycle |

| 3 | Migratory insertion of the alkyne into the Rh-C bond. | Seven-membered rhodacycle |

| 4 | Reductive elimination to form the C-N bond and the annulated product. | Product and regenerated Rh(III) catalyst |

Photoredox Catalysis and Pyridine N-Oxy Radicals

Visible-light photoredox catalysis has opened up new avenues for the generation of reactive intermediates under mild conditions. Pyridine N-oxides, including 4-Chloro-2,3-dimethylpyridine 1-oxide, can serve as precursors to highly reactive pyridine N-oxy radicals through single-electron oxidation.

Pyridine N-oxy radicals can be generated from their corresponding pyridine N-oxides using a photocatalyst, such as an iridium or ruthenium complex, upon irradiation with visible light. chemrxiv.org The excited state of the photocatalyst is capable of oxidizing the pyridine N-oxide in a single-electron transfer (SET) event. These catalytically generated N-oxy radicals are electrophilic and can participate in a variety of radical-mediated transformations. They have been utilized in hydrogen atom transfer (HAT) processes for the functionalization of C(sp³)–H bonds in alkanes, as well as in additions to unsaturated systems. chemrxiv.org

The reactivity of the generated N-oxy radical can be tuned by modifying the substituents on the pyridine ring. This allows for control over the selectivity of the subsequent C-H functionalization reactions. chemrxiv.org

A significant application of photoredox-generated pyridine N-oxy radicals is the difunctionalization of alkenes. This strategy allows for the simultaneous introduction of two different functional groups across a double bond. For instance, the radical addition of a pyridine N-oxy radical to an α-olefin occurs regioselectively at the terminal carbon. This regioselectivity is governed by the formation of the more stable secondary carbon radical. This radical intermediate can then be trapped by another species to complete the difunctionalization.

One notable example is the photoredox-catalyzed carbohydroxylation and aminohydroxylation of α-olefins. In these reactions, the pyridine N-oxy radical adds to the alkene, and the resulting carbon-centered radical undergoes a Giese-type addition to an electron-deficient alkene. The subsequent intermediate can then be trapped by water or an amine nucleophile to afford the corresponding primary alcohol or β-amino alcohol. This methodology provides a direct and catalytic route for the anti-Markovnikov functionalization of unactivated alkenes.

Direct Arylation Reactions

Direct arylation of pyridine N-oxides represents a powerful and atom-economical method for the synthesis of 2-arylpyridines. These reactions typically proceed via a palladium-catalyzed C-H activation process. While specific studies on the direct arylation of 4-Chloro-2,3-dimethylpyridine 1-oxide are not extensively detailed in the reviewed literature, the general mechanism for pyridine N-oxides provides a strong predictive framework.

The catalytic cycle is believed to involve a phosphine-ligated arylpalladium acetate (B1210297) complex, which may not directly react with the pyridine N-oxide. Instead, evidence suggests that a cyclometalated palladium complex, formed from the decomposition of the initial complex, acts as the true catalyst. nih.govchemrxiv.org This cyclometalated species then reacts with the pyridine N-oxide to cleave the C-H bond at the 2-position, which is activated by the N-oxide group. nih.govchemrxiv.org Subsequent transmetalation and reductive elimination steps lead to the formation of the 2-arylpyridine N-oxide product.

In a related context, the palladium-catalyzed direct C-H arylation of various pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates has been demonstrated. These reactions, often carried out in the presence of an oxidant like Ag2O, show high regioselectivity for the C-2 position. researchgate.net For instance, pyridine N-oxides bearing electron-withdrawing groups, such as a 2-chloro substituent, have been shown to undergo these reactions effectively. researchgate.net This suggests that 4-Chloro-2,3-dimethylpyridine 1-oxide would be a viable substrate for such transformations.

A study on the synthesis of biaryl compounds utilized 4-chloro-2,3-dimethylpyridine-1-oxide in a Suzuki coupling reaction, a related cross-coupling methodology, which underscores its utility in forming C-C bonds at the pyridine core. semanticscholar.org

Radical Reaction Pathways and Intermediates

The N-oxide functionality in pyridine N-oxides makes them susceptible to radical reactions, often initiated by single-electron transfer processes.

Single-Electron Transfer Processes

Pyridine N-oxides can undergo single-electron oxidation to generate reactive pyridine N-oxy radicals. semanticscholar.org This process can be initiated photochemically, often in the presence of a photosensitizer. chemrxiv.orgchemrxiv.org The resulting electrophilic N-oxide radical cation can then participate in various synthetic transformations, including hydrogen atom transfer (HAT) and addition to unsaturated systems. chemrxiv.orgchemrxiv.org

For instance, photocatalytically generated pyridine N-oxy radicals can abstract hydrogen atoms from C(sp³)–H bonds, leading to the formation of alkyl radicals which can then be functionalized. chemrxiv.org While specific studies detailing the single-electron transfer processes of 4-Chloro-2,3-dimethylpyridine 1-oxide are limited, the general principles derived from studies on other substituted pyridine N-oxides are applicable. The electronic nature of the substituents on the pyridine ring can influence the oxidation potential and the subsequent reactivity of the N-oxy radical. The electron-withdrawing chloro group in 4-Chloro-2,3-dimethylpyridine 1-oxide would likely increase its oxidation potential compared to the unsubstituted analogue.

Recent research has highlighted the use of photocatalysis to achieve the deoxygenation of N-O bonds in pyridine N-oxides using rhenium complexes, a process that involves electron transfer. rsc.org

Bond Dissociation Energies in Protonated N-Oxides

The strength of the N-O bond is a critical parameter in the chemistry of pyridine N-oxides, influencing their stability and reactivity in radical reactions. The bond dissociation energy (BDE) for the N-O bond in unsubstituted pyridine N-oxide has been experimentally determined to be approximately 63.3 kcal/mol. chemicea.com

| Compound | Calculated BDE (kcal/mol) |

|---|---|

| Pyridine N-oxide | ~63.3 |

| Trimethylamine N-oxide | ~56.7 |

| Triethylamine N-oxide | ~59.0 |

Rearrangement Reactions Involving Pyridine N-Oxides

Pyridine N-oxides, particularly those with an alkyl substituent at the 2-position, are known to undergo characteristic rearrangement reactions, most notably the Boekelheide reaction. biosynth.com This reaction involves the treatment of an α-picoline N-oxide with an acylating agent, such as acetic anhydride (B1165640), to yield a 2-(acyloxymethyl)pyridine. biosynth.com

The mechanism of the Boekelheide reaction commences with the acylation of the N-oxide oxygen. This is followed by deprotonation of the α-methyl group, which sets the stage for a tcichemicals.comtcichemicals.com-sigmatropic rearrangement to furnish the rearranged product. biosynth.com Hydrolysis of the resulting ester yields the corresponding hydroxymethylpyridine. biosynth.com

A supporting information document related to a medicinal chemistry study describes the rearrangement of a derivative of 4-chloro-2,3-dimethylpyridine-1-oxide by heating with acetic anhydride to provide the corresponding pyridyl 2-acetoxymethyl derivative. semanticscholar.org This indicates that 4-Chloro-2,3-dimethylpyridine 1-oxide, having a methyl group at the 2-position, is a suitable substrate for the Boekelheide rearrangement. A patent also describes the rearrangement of a related compound using acetic anhydride. googleapis.com

Advanced Spectroscopic Characterization Methodologies for Pyridine N Oxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules, including pyridine (B92270) N-oxides. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 5-Chloro-2,3-dimethylpyridine (B12959669) 1-oxide molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Chloro-2,3-dimethylpyridine 1-oxide is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The N-oxide functionality significantly influences the electron density of the pyridine ring, leading to characteristic downfield shifts of the ring protons compared to the non-oxidized parent pyridine. Based on data from analogous substituted pyridine N-oxides, the aromatic protons are anticipated to appear in the range of δ 7.0-8.5 ppm. rsc.org The two methyl groups at the C-2 and C-3 positions will present as singlets, likely in the δ 2.3-2.6 ppm region, with their exact chemical shifts influenced by the adjacent chloro and N-oxide groups. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbons of the pyridine ring in pyridine N-oxides typically resonate between δ 120-150 ppm. rsc.org The N-oxide group causes a notable shielding of the γ-carbon (C-4) and deshielding of the α-carbons (C-2 and C-6) relative to pyridine itself. In this compound, the carbon atoms directly bonded to the chlorine (C-5) and the N-oxide group (C-2) will show the most significant shifts. The methyl carbons are expected to have signals in the aliphatic region, typically around δ 15-20 ppm. rsc.org

To illustrate the expected chemical shifts, the following table presents data for structurally related compounds.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-Methylpyridine N-Oxide rsc.org | CDCl₃ | 2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, 1H, Ar-H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |

| 4-Methylpyridine N-Oxide rsc.org | CDCl₃ | 2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) | 20.1, 126.6, 138.0, 138.4 |

| 2-Chloropyridine N-Oxide rsc.org | CDCl₃ | 7.28-7.32 (m, 2H, Ar-H), 7.55-7.58 (m, 1H, Ar-H), 8.40-8.41 (m, 1H, Ar-H) | 123.8, 126.0, 126.9, 140.3, 141.5 |

This table presents experimental data for analogous compounds to provide a reference for the expected spectral features of this compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum will be characterized by several key vibrational modes.

The most prominent and diagnostic absorption is the N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. The exact frequency can be influenced by the electronic effects of the substituents on the pyridine ring. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C and C-N stretching vibrations within the aromatic ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. The vibrations associated with the methyl groups, including symmetric and asymmetric C-H stretching and bending modes, will also be present.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| N-O Stretch | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

This table outlines the expected characteristic FT-IR absorption bands for this compound based on known group frequencies.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyridine N-oxides is characterized by intense π → π* transitions. For pyridine N-oxide itself, these transitions are typically observed around 265 nm. The introduction of substituents on the pyridine ring, such as the chloro and dimethyl groups in this compound, can cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity. The chloro group, being an auxochrome, and the methyl groups may lead to a bathochromic (red) or hypsochromic (blue) shift depending on their electronic interactions with the π-system of the N-oxidized pyridine ring.

Emission spectroscopy, such as fluorescence, is generally not a prominent feature for simple pyridine N-oxides at room temperature, as they tend to be non-emissive or weakly emissive. However, the specific substitution pattern of this compound could potentially influence its photophysical properties.

Advanced Techniques for Investigating Radical Species (e.g., Electron Paramagnetic Resonance, EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including organic radicals. While this compound in its ground state is a diamagnetic molecule and therefore EPR-silent, its radical cation or anion can be generated through electrochemical or chemical oxidation or reduction.

The study of pyridine N-oxide radical anions via EPR has shown that the unpaired electron density is distributed over the π-system of the ring. The resulting EPR spectrum would exhibit hyperfine coupling to the nitrogen nucleus and the various protons of the ring and methyl groups. Analysis of the hyperfine coupling constants would provide valuable information about the electronic distribution in the radical species of this compound. Such studies are crucial for understanding the redox behavior and potential applications of this compound in radical-mediated reactions.

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy, XPS, in Covalent Organic Frameworks context)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While typically applied to solid-state materials, XPS can be used to characterize this compound, for instance, when adsorbed onto a surface or incorporated into a larger structure like a Covalent Organic Framework (COF).

In a hypothetical scenario where this compound is part of a COF, XPS would be instrumental in confirming its presence and chemical integrity. The high-resolution XPS spectra of the C 1s, N 1s, O 1s, and Cl 2p core levels would provide detailed information about the bonding environment of each element. For example, the N 1s spectrum could distinguish between the pyridine nitrogen of the N-oxide and other nitrogen species. Similarly, the O 1s spectrum would be characteristic of the N-oxide oxygen, and the Cl 2p spectrum would confirm the presence and chemical state of the chlorine substituent. The integration of pyridine N-oxide moieties into COFs has been shown to be a promising strategy for creating novel catalytic materials, and XPS is a key tool for verifying the successful synthesis of such frameworks. nih.govchemicalbook.com

Computational and Theoretical Investigations of Pyridine N Oxide Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can gain insights into the distribution of electrons within a molecule and calculate various energetic properties that are crucial for understanding its reactivity.

Analysis of O-H Bond Dissociation Enthalpies

This analysis would involve calculating the energy required to break a hypothetical O-H bond, for instance, in a protonated version of the N-oxide or in a complex. This value is a key indicator of the compound's antioxidant potential and its ability to participate in hydrogen atom transfer reactions. No specific studies calculating this for 5-chloro-2,3-dimethylpyridine (B12959669) 1-oxide were found.

Calculation of Redox Potentials and Molecular Orbitals (e.g., ELUMO)

The redox potential indicates the tendency of a compound to be oxidized or reduced. Computational methods can predict these potentials, offering insight into the compound's behavior in electrochemical reactions. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is another critical parameter, as it relates to the molecule's ability to accept electrons and its susceptibility to nucleophilic attack. Specific calculations for 5-chloro-2,3-dimethylpyridine 1-oxide are not available.

Mechanistic Elucidation through Advanced Computational Modeling

Understanding Intermolecular and Intramolecular Interactions

The behavior of molecules is often governed by subtle forces of attraction and repulsion between different molecules (intermolecular) or within the same molecule (intramolecular). Computational studies, sometimes employing methods like Symmetry-Adapted Perturbation Theory (SAPT), can dissect and quantify these interactions, such as hydrogen bonds and van der Waals forces. nih.gov This understanding is crucial for predicting the compound's physical properties and how it interacts with other molecules, including solvents or reactants. nih.gov No specific research on the interaction patterns of this compound was identified.

Prediction of Reactivity and Selectivity via Computational Chemistry

A major goal of computational chemistry is to predict how a molecule will behave in a reaction before the experiment is conducted. By calculating properties like molecular orbital energies, charge distributions, and reaction energy profiles, chemists can make educated guesses about a compound's reactivity towards various reagents and the likely outcomes of a reaction. There is no available literature that applies these predictive models to this compound.

Synthetic Utility and Transformative Applications of 4 Chloro 2,3 Dimethylpyridine 1 Oxide in Organic Synthesis

Role as Versatile Synthetic Intermediates in Heterocyclic Chemistry

4-Chloro-2,3-dimethylpyridine (B1603871) 1-oxide serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds. innospk.comchemimpex.com Heterocyclic chemistry is a major branch of organic chemistry focused on the synthesis and application of cyclic compounds containing atoms of at least two different elements in their rings. srdorganics.com These structures are prevalent in a vast number of pharmacologically active molecules and natural products. srdorganics.com

The utility of 4-Chloro-2,3-dimethylpyridine 1-oxide in this domain stems from the reactivity of its functional groups. The N-oxide can activate the pyridine (B92270) ring for certain transformations, while the chlorine atom at the 4-position is a good leaving group, susceptible to nucleophilic substitution. This allows for the introduction of various functionalities at this position, leading to a diverse range of substituted pyridine derivatives. innospk.comgoogle.com Its role as a nitrogen donor is particularly valuable in the development of complex molecular structures. chemimpex.com This versatility makes it a sought-after building block in the fine chemicals industry for creating advanced therapeutic drugs and other specialized chemicals. innospk.com The compound is particularly valued in the synthesis of nitrogen-containing compounds. chemimpex.com

Strategies for Chemical Derivatization and Functionalization

A key aspect of the synthetic utility of 4-Chloro-2,3-dimethylpyridine 1-oxide lies in the array of chemical transformations it can undergo. Various strategies have been developed for its derivatization and functionalization, enabling the synthesis of a wide range of derivatives.

One of the primary methods of derivatization involves the nucleophilic substitution of the chlorine atom at the 4-position. For instance, it can be converted into 4-alkoxy-pyridine-N-oxides, which are important intermediates for pharmaceuticals. google.com This reaction is typically achieved by treating the chloro derivative with an appropriate alkoxide.

The synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide itself involves the functionalization of a precursor molecule. One synthetic route starts from 4-nitro-2,3-dimethylpyridine N-oxide, which is treated with hydrochloric acid and benzyltributylammonium chloride in acetonitrile. chemicalbook.comchemicalbook.com Another method involves the chlorination of 2,3-dimethylpyridine-N-oxide. guidechem.com

Further functionalization can be achieved through reactions involving the N-oxide group. For example, deoxygenation of the N-oxide is a possible transformation. researchgate.net Additionally, the principles of C-H functionalization, where pyridine N-oxides can act as hydrogen atom abstraction agents under photocatalytic conditions, suggest potential pathways for derivatization at other positions on the ring or on the methyl groups, although specific examples for this exact molecule are not prevalent. acs.org

A summary of a common synthesis for 4-Chloro-2,3-dimethylpyridine 1-oxide is presented below:

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-nitro-2,3-dimethylpyridine N-oxide | NaCl, aq. HCl, Benzyltributylammonium chloride, CH3CN | Reflux, 12 h | 4-Chloro-2,3-dimethylpyridine 1-oxide | 98.5% | chemicalbook.comchemicalbook.com |

| 2,3-dimethyl-4-nitropyridine-N-oxide | Acetyl chloride | Reaction at -10°C for 1h, then workup | 4-Chloro-2,3-dimethylpyridine 1-oxide | 86.8% | guidechem.com |

Catalytic and Ligand Applications in Organic Transformations

Pyridine N-oxides, in general, are known to form complexes with a variety of transition metals. jst.go.jpacs.org These complexes have been studied for their magnetic and spectroscopic properties. jst.go.jp The lone pair of electrons on the oxygen atom of the N-oxide group allows it to act as a ligand, coordinating to metal centers. This suggests that 4-Chloro-2,3-dimethylpyridine 1-oxide has the potential to be used as a ligand in the development of novel catalysts for organic transformations.

While specific examples of 4-Chloro-2,3-dimethylpyridine 1-oxide being employed as a catalyst or a ligand in a catalytic system are not extensively documented in the provided sources, the broader chemistry of pyridine N-oxides supports this potential application. The electronic properties of the pyridine ring, modified by the chloro and methyl substituents, could influence the stability and reactivity of its metal complexes, potentially leading to catalysts with unique activities and selectivities. Further research in this area could uncover new catalytic applications for this versatile molecule.

Precursor in the Synthesis of Complex Organic Scaffolds

The construction of complex organic scaffolds from simpler, readily available starting materials is a central goal of organic synthesis. 4-Chloro-2,3-dimethylpyridine 1-oxide has proven to be a valuable precursor in this regard, particularly in the synthesis of pharmaceutically and agrochemically important molecules.

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional, saturated or partially saturated structures, thereby increasing molecular complexity. nih.govacs.org The dearomatization of pyridines is a challenging process due to the inherent stability of the aromatic ring. acs.org However, the formation of N-heteroarenium salts or, relevantly, N-oxides, reduces the electron density of the ring and makes it more susceptible to nucleophilic attack, which is a key step in many dearomatization pathways. nih.gov

The N-oxide functionality in 4-Chloro-2,3-dimethylpyridine 1-oxide activates the pyridine ring, making it more electrophilic and thus facilitating nucleophilic dearomatization reactions. This activation can enable the addition of nucleophiles at the 2- or 4-positions, leading to the formation of dihydropyridine (B1217469) derivatives. While specific studies focusing on the dearomatization of 4-Chloro-2,3-dimethylpyridine 1-oxide were not found in the search results, the general principles of pyridine dearomatization strongly suggest its potential in this area. nih.govacs.org

One of the most significant applications of 4-Chloro-2,3-dimethylpyridine 1-oxide is its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders. innospk.comacs.org It is an essential raw material for the production of Rabeprazole. innospk.comguidechem.com Furthermore, it serves as an intermediate in the synthesis of other prominent PPIs such as Omeprazole, Pantoprazole, and Lansoprazole. google.comresearchgate.net

The synthesis of these active pharmaceutical ingredients (APIs) often involves the substitution of the 4-chloro group with a suitable nucleophile, followed by further transformations. The development of scalable and safe processes for the production of 4-Chloro-2,3-dimethylpyridine 1-oxide is therefore of significant industrial importance. researchgate.netacs.org

Beyond PPIs, this compound is also utilized in the synthesis of other pharmaceuticals, including anti-inflammatory and antimicrobial agents. chemimpex.com In the agrochemical sector, it is a key component in the formulation of pesticides, herbicides, and fungicides, where its structure contributes to the efficacy and stability of the final products. chemimpex.comchemimpex.com

Physical and Chemical Properties of 4-Chloro-2,3-dimethylpyridine 1-oxide

| Property | Value | Reference |

| CAS Number | 59886-90-7 | innospk.com |

| Molecular Formula | C7H8ClNO | innospk.com |

| Molecular Weight | 157.60 g/mol | innospk.com |

| Appearance | Off-white to light yellow crystalline powder | innospk.com |

| Melting Point | 103-105 °C | innospk.com |

| Boiling Point | 338.5 ± 37.0 °C at 760 mmHg | innospk.com |

| Density | 1.2 ± 0.1 g/cm³ | innospk.com |

| Flash Point | 158.5 ± 26.5 °C | innospk.com |

Future Directions and Advanced Research Frontiers

Innovations in Green and Sustainable Synthetic Methodologies for Pyridine (B92270) N-Oxides

The traditional synthesis of pyridine N-oxides often involves peroxy acids, which can be hazardous. wikipedia.org Modern research is focused on developing greener, safer, and more efficient alternatives. A significant trend is the use of hydrogen peroxide (H₂O₂) in combination with various catalysts. For instance, using titanium silicalite (TS-1) in a packed-bed microreactor with H₂O₂ allows for the continuous and highly efficient formation of pyridine N-oxides, presenting a safer and greener process than batch reactors. organic-chemistry.org This method was utilized for over 800 hours of continuous operation without the catalyst losing its activity. organic-chemistry.org

Another sustainable approach involves using sodium percarbonate as an efficient oxygen source for the oxidation of tertiary nitrogen compounds to their N-oxides. organic-chemistry.org This method, often paired with rhenium-based catalysts, provides excellent yields under mild conditions. organic-chemistry.org The use of urea-hydrogen peroxide (UHP) adduct represents another advancement; it is a stable, inexpensive, and easy-to-handle solid reagent for the oxidation of nitrogen heterocycles to N-oxides. organic-chemistry.org Solvent-free methods are also being developed, such as the atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, which avoids the use of organic solvents and halide-containing substrates. rsc.org

Table 1: Comparison of Green Synthetic Methods for Pyridine N-Oxides

| Method | Oxidant | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Flow Chemistry | Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1) in a microreactor | High efficiency, safety, continuous process. organic-chemistry.org |

| Rhenium Catalysis | Sodium Percarbonate | Rhenium-based catalysts | Mild reaction conditions, excellent yields. organic-chemistry.org |

| Solid-State Oxidation | Urea-Hydrogen Peroxide (UHP) | Solvent-free | Stable, inexpensive, and easy-to-handle reagent. organic-chemistry.org |

| Solvent-Free C-H Functionalization | N/A | Methane Sulfonic Acid | Atom-economical, avoids organic solvents and halides. rsc.org |

Exploration of Novel Catalytic Systems Based on N-Oxide Activation

Pyridine N-oxides are not just synthetic targets but also key components in novel catalytic systems. The N-O bond can be activated to facilitate a range of chemical transformations. Palladium-catalyzed C-H functionalization of pyridine N-oxides has been developed for highly selective alkenylation and direct arylation, providing ortho-substituted products with high site-selectivity. nih.gov These methods enable the formation of C-C bonds by activating C-H bonds, a significant goal in organic synthesis. nih.govrsc.org

Furthermore, pyridine N-oxides serve as tunable hydrogen atom transfer (HAT) agents in photoredox catalysis. acs.org Under visible light, an acridinium (B8443388) photoredox catalyst can initiate the single-electron oxidation of N-oxides to generate oxygen-centered radicals. acs.orgnih.gov These radicals are capable of abstracting hydrogen atoms from a wide range of aliphatic C-H bonds, enabling alkylation and heteroarylation reactions. acs.org The reactivity of these radical intermediates can be finely tuned by modifying the structure of the parent pyridine N-oxide. acs.org Pyridine N-oxides also act as oxidants in gold-catalyzed reactions, such as the conversion of terminal alkynes into α-acetoxy ketones and the oxidation of alkynes to 1,2-dicarbonyls. organic-chemistry.org

Table 2: Catalytic Applications of Pyridine N-Oxides

| Catalytic System | Role of N-Oxide | Transformation | Key Features |

|---|---|---|---|

| Palladium Catalysis | Substrate | C-H Alkenylation/Arylation | High regio-, stereo-, and chemoselectivity. nih.gov |

| Photoredox Catalysis | HAT Catalyst Precursor | C(sp³)–H Functionalization | Generates tunable oxygen-centered radicals under visible light. acs.orgnih.gov |

| Gold Catalysis | Oxidant | Oxidation of Alkynes | Enables formation of α-acetoxy ketones and 1,2-dicarbonyls. organic-chemistry.org |

| Ruthenium Catalysis | Oxidant | Amide Synthesis | Catalyzes reactions of terminal alkynes with amines to form amides. organic-chemistry.org |

Development of Pyridine N-Oxides in Materials Science and Supramolecular Chemistry

The application of pyridine N-oxides extends beyond traditional organic synthesis into the realm of materials science and supramolecular chemistry. Their ability to act as ligands for metal ions is a key property being exploited. wikipedia.orgresearchgate.net Pyridine N-oxides bind to metals through the oxygen atom, forming coordination complexes with a variety of transition metals. wikipedia.org These complexes can serve as nodes in the construction of larger, functional materials.

Research has shown that pyridine N-oxides can act as either monodentate or bridging ligands, facilitating the formation of coordination polymers. researchgate.net These materials have potential applications in areas such as catalysis and magnetism. For example, in pyridine N-oxide bridged coordination polymers, the metal-metal separations are typically in the range of 3.6–3.7 Å, which can lead to antiferromagnetic exchange properties. researchgate.net The design of functional coordination compounds and supramolecular systems is an active area of research, with pyridine N-oxides providing a versatile platform for creating complex architectures. bohrium.com The supramolecular chemistry of derivatives like 4,4′-bipyridine-N,N′-dioxide is also being explored for creating novel solid-state structures. wikipedia.org

Table 3: Pyridine N-Oxides in Materials and Supramolecular Assemblies

| Material Type | Role of N-Oxide | Example | Potential Application |

|---|---|---|---|

| Coordination Complexes | Ligand | [M(ONC₅H₅)₆]²⁺ (M=Mn, Fe, Co, Ni) | Precursors for materials with specific magnetic properties. wikipedia.org |

| Coordination Polymers | Bridging Ligand | Manganese(II) and Zinc(II) polymers | Catalysis, magnetism. researchgate.net |

| Supramolecular Assemblies | Building Block | Assemblies with 4,4′-Bipyridine-N,N′-dioxide | Design of novel solid-state materials. wikipedia.org |

| Crystalline Complexes | Stabilizing Agent | Complex with Xenon trioxide | Stabilization of reactive compounds. nih.gov |

Interdisciplinary Approaches Integrating Computational and Experimental Studies in Pyridine N-Oxide Chemistry

The synergy between computational and experimental chemistry is proving to be a powerful tool for advancing our understanding of pyridine N-oxides. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze molecular structure, bond energies, and spectroscopic properties, which complements experimental findings from techniques like X-ray diffraction and NMR spectroscopy. bohrium.comresearchgate.net

Computational studies provide insights that are difficult to obtain through experiments alone. For example, calculations can determine the N-O bond dissociation enthalpy, offering a quantitative measure of the bond's strength and reactivity. nih.gov This information is crucial for designing reactions where the N-O bond is cleaved, such as in catalytic applications. nih.gov Theoretical models can also predict the reactivity of different positions on the pyridine ring, guiding the development of selective functionalization reactions. nih.gov In-silico analysis is also being applied to predict the physicochemical and pharmacokinetic properties of new pyridine derivatives, aiding in the design of molecules with desired characteristics. jneonatalsurg.com This integrated approach, combining theoretical predictions with empirical validation, accelerates the discovery and optimization of new synthetic methods and functional molecules based on the pyridine N-oxide scaffold.

Table 4: Role of Computational Studies in Pyridine N-Oxide Research

| Computational Method | Property Investigated | Significance |

|---|---|---|

| Gas Phase Electron Diffraction | Molecular structure (bond distances and angles) | Provides fundamental structural parameters. bohrium.com |

| Density Functional Theory (DFT) | Molecular structure, spectroscopic properties, reaction mechanisms | Analyzes experimental data and predicts reactivity. bohrium.comresearchgate.net |

| NBO (Natural Bond Orbital) Analysis | Electronic structure, bond character | Elucidates the nature of the N-O bond and aromaticity. researchgate.net |

| Thermochemical Calculations | Bond Dissociation Enthalpy (BDE) | Quantifies N-O bond strength to predict reactivity in catalysis. nih.gov |

| ADMET Profiling | Absorption, Distribution, Metabolism, Excretion, Toxicity | In-silico screening for drug-like properties of new derivatives. jneonatalsurg.com |

Q & A

Q. What computational modeling approaches predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.